2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound characterized by the presence of a chloro-substituted phenoxy group, an ethane chain, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Corresponding sulfonamides, sulfonate esters, or sulfonothioates.
Hydrolysis: 2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the phenoxy group.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential use in drug development due to its reactivity with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions can modify the structure and function of target molecules, making this compound useful in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride
- 2-(3-Methylphenoxy)ethane-1-sulfonyl chloride
- 2-(4-Bromo-3-methylphenoxy)ethane-1-sulfonyl chloride
Uniqueness
2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of both chloro and methyl substituents on the phenoxy group. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H10Cl2O3S |
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Molecular Weight |
269.14 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O3S/c1-7-6-8(2-3-9(7)10)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
PSIBFDOMTOHUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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